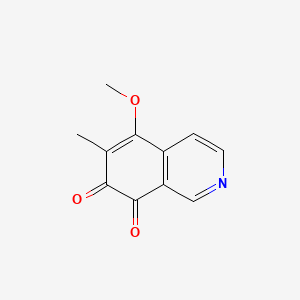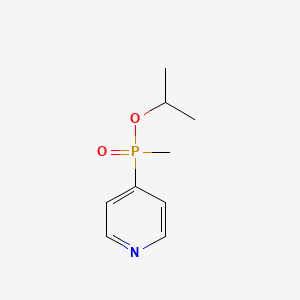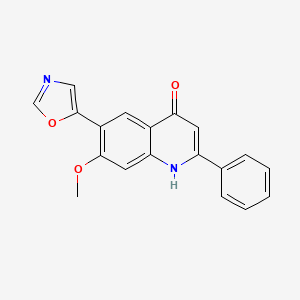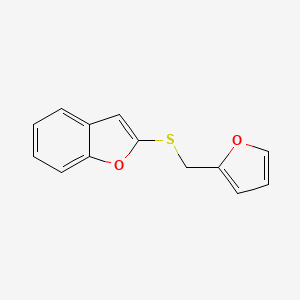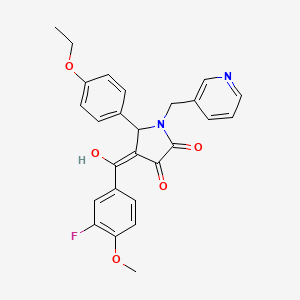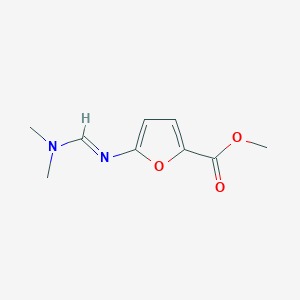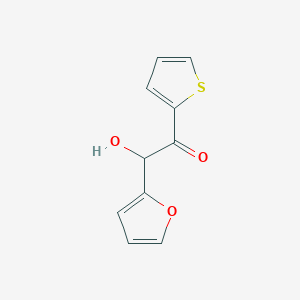
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural and synthetic compounds. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone typically involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehydes react to form the desired product under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of substituted furan and thiophene derivatives.
Applications De Recherche Scientifique
2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and thiophene rings can participate in electron transfer processes, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)-2-hydroxy-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
2-(Furan-2-yl)-2-hydroxy-1-(benzofuran-2-yl)ethanone: Contains a benzofuran ring instead of a thiophene ring.
2-(Thiophen-2-yl)-2-hydroxy-1-(pyridin-2-yl)ethanone: Features both thiophene and pyridine rings.
Uniqueness
The unique combination of furan and thiophene rings in 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethanone provides distinct electronic and structural properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and functionality.
Propriétés
Numéro CAS |
90569-47-4 |
|---|---|
Formule moléculaire |
C10H8O3S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H |
Clé InChI |
RTBXFJRQMNLGNH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(C(=O)C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


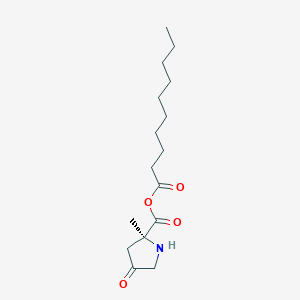
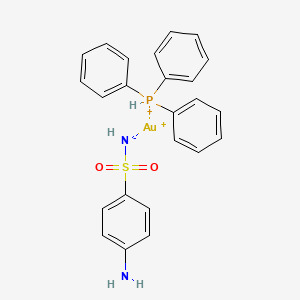
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)


